molecular formula C7H14N2O B580324 1-(2-Aminoethyl)piperidin-3-one CAS No. 1207175-80-1

1-(2-Aminoethyl)piperidin-3-one

Cat. No.: B580324
CAS No.: 1207175-80-1
M. Wt: 142.202
InChI Key: JOHUBXATGKXMRP-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidin-3-one is a heterocyclic organic compound featuring a piperidine ring substituted with an aminoethyl group at the second position and a ketone group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)piperidin-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-(2-aminoethyl)piperidine with suitable carbonyl compounds can yield the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)piperidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(2-aminoethyl)piperidin-3-ol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Aminoethyl)piperidin-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)piperidin-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: 1-(2-Aminoethyl)piperidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an aminoethyl group and a ketone group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-(2-aminoethyl)piperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-3-5-9-4-1-2-7(10)6-9/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHUBXATGKXMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695005
Record name 1-(2-Aminoethyl)piperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-80-1
Record name 1-(2-Aminoethyl)piperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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